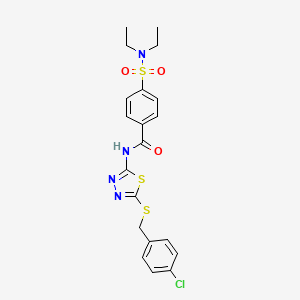

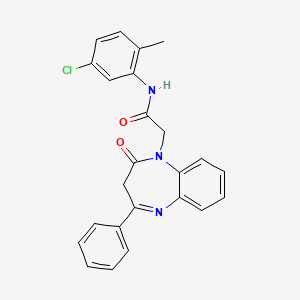

![molecular formula C15H14Cl2N4OS B3017725 3-((2,4-二氯苄基)硫代)-5-丙基-[1,2,4]三唑并[4,3-a]嘧啶-7(8H)-酮 CAS No. 891127-55-2](/img/structure/B3017725.png)

3-((2,4-二氯苄基)硫代)-5-丙基-[1,2,4]三唑并[4,3-a]嘧啶-7(8H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" is a derivative of triazolopyrimidine, a class of heterocyclic compounds that have been extensively studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various triazolopyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives typically involves the cyclization of precursor molecules under specific conditions. For instance, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines involves the preparation of these compounds and evaluation of their binding affinity to serotonin receptors . Similarly, the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines is achieved through oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate in methanol . These methods suggest that the synthesis of the compound may also involve cyclization reactions and the use of halogenated reagents.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolopyrimidine core, which can be further substituted with various functional groups. The papers describe the confirmation of chemical structures through techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectral studies . These analytical methods are crucial for determining the structure of the compound "3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" and confirming the presence of substituents like the 2,4-dichlorobenzylthio group and the propyl group.

Chemical Reactions Analysis

The reactivity of triazolopyrimidine derivatives with various reagents can lead to the formation of new compounds with potential biological activities. For example, the chlorosulfonation of 3-methyl[1,2,4]triazolo[4,3-a]pyrimidine with chlorosulfonic acid in the presence of thionyl chloride leads to substitution at C-6 and the formation of sulfonamide derivatives with antitumor activity . This indicates that the compound of interest may also undergo similar reactions, potentially leading to the formation of biologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers do not provide specific details on these properties for the compounds studied; however, they do mention the evaluation of antimicrobial activity and antitumor activity , suggesting that these derivatives have significant biological relevance. The compound "3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" may also exhibit unique physical and chemical properties that could be explored for potential applications in medicinal chemistry.

科学研究应用

抗菌特性

- 已经合成并评估了多种 [1,2,4]三唑并[4,3-a]嘧啶,包括与指定化合物相似的衍生物,以了解其抗菌活性。其中一些衍生物表现出温和的活性,表明在抗菌应用中具有潜在用途 (Gomha 等人,2018)。

合成和结构分析

- 已经描述了相关 [1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮衍生物的合成,涉及杂环化和亲核取代过程。这些合成有助于理解此类化合物的结构特征,这对于它们在科学研究中的应用至关重要 (Davoodnia 等人,2008)。

新型衍生物合成

- 研究重点在于合成吡啶并[2,3-d][1,2,4]三唑并[4,3-a]嘧啶-5,6-二酮的新型衍生物,从而扩大了可用于各种科学应用的三唑并[4,3-a]嘧啶化合物的范围 (Mosselhi,2002)。

抗肿瘤活性

- 已经合成并显示出对各种癌细胞系生长具有抑制作用的 1,2,4-三唑并[4,3-a]嘧啶-6-磺酰胺的某些衍生物,与指定化合物密切相关。这表明在癌症研究和治疗中具有潜在应用 (Hafez 和 El-Gazzar,2009)。

抗菌剂

- 已经对 3-芳基/杂芳基-5,7-二甲基-1,2,4-三唑并[4,3-c]嘧啶的合成进行了研究,证明对各种病原体具有显着的抗菌活性,表明它们作为抗菌剂的潜力 (Kumar 等人,2009)。

作用机制

Target of Action

Similar compounds have been found to targetP300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that regulates gene expression by promoting chromatin accessibility to transcription factors .

Mode of Action

It is suggested that similar compounds may exert their effects by binding to pcaf, thereby modulating its activity . This interaction can lead to changes in gene expression, potentially influencing various cellular processes .

Biochemical Pathways

Given the potential target of pcaf, it is plausible that the compound could influence pathways related to gene expression and chromatin remodeling .

Result of Action

If the compound does indeed target pcaf, it could potentially influence gene expression and cellular processes

属性

IUPAC Name |

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N4OS/c1-2-3-11-7-13(22)18-14-19-20-15(21(11)14)23-8-9-4-5-10(16)6-12(9)17/h4-7H,2-3,8H2,1H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEHTECSUHDZRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)

![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)

![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3017647.png)

![(E)-4-(Dimethylamino)-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-enamide](/img/structure/B3017648.png)

![7-cyclopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017659.png)

![N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B3017664.png)

![(2,6-Dimethoxyphenyl){4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidino}methanone](/img/structure/B3017665.png)